molecular formula C17H12N2O B14700448 [2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile CAS No. 23195-86-0

[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile

Cat. No.: B14700448
CAS No.: 23195-86-0
M. Wt: 260.29 g/mol
InChI Key: FJJUZRMKJBVCJX-UHFFFAOYSA-N
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Description

[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile: is a chemical compound known for its unique structure and reactivity. It features a cyclohexa-2,4-dienone moiety linked to a phenylethylidene group, with two nitrile groups attached to the propanedinitrile backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile typically involves the condensation of cyclohexa-2,4-dienone derivatives with phenylethylidene compounds. One common method includes the photolytic cleavage of cyclohexa-2,4-dienone sulfone derivatives in the presence of diamines, which leads to the formation of bis-amides containing a diene moiety . The reaction is carried out under visible light irradiation, often using a tungsten lamp, and is performed in ethanol or ethanol-DMSO mixtures at temperatures below 38°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced photolysis techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexa-2,4-dienone moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitrile groups, converting them into amines or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenylethylidene derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it versatile for different applications.

Mechanism of Action

The mechanism by which [2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile exerts its effects involves its reactivity at the cyclohexa-2,4-dienone and phenylethylidene moieties. The compound can interact with various molecular targets through electrophilic and nucleophilic reactions, leading to the formation of new chemical bonds and structures. The pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

    Cyclohexa-2,4-dienone derivatives: These compounds share the cyclohexa-2,4-dienone moiety and exhibit similar reactivity.

    Phenylethylidene derivatives: Compounds with the phenylethylidene group can undergo similar substitution reactions.

    Propanedinitrile derivatives: These compounds have the nitrile groups and can participate in similar reduction reactions.

Uniqueness: The combination of the cyclohexa-2,4-dienone, phenylethylidene, and propanedinitrile moieties in [2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile gives it a unique reactivity profile. This makes it a valuable compound for various chemical transformations and applications in research and industry.

Properties

CAS No.

23195-86-0

Molecular Formula

C17H12N2O

Molecular Weight

260.29 g/mol

IUPAC Name

2-[2-(6-oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile

InChI

InChI=1S/C17H12N2O/c18-11-13(12-19)10-16(14-6-2-1-3-7-14)15-8-4-5-9-17(15)20/h1-10,15-16H

InChI Key

FJJUZRMKJBVCJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C=C(C#N)C#N)C2C=CC=CC2=O

Origin of Product

United States

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